2-Azaspiro[5.5]undec-8-ene
Overview
Description
2-Azaspiro[5.5]undec-8-ene is a compound that belongs to the class of azaspirocycles, which are characterized by the presence of a nitrogen atom within a spirocyclic framework. These compounds are of significant interest due to their presence in various natural products and their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of azaspirocyclic compounds can be achieved through various methods. For instance, the synthesis of 2-azaspiro[4.6]undec-7-enes has been reported using a FeCl(3)-promoted synthesis involving ring expansion, cyclization, and chlorination of specific precursors . Similarly, enantioselective total syntheses of related 2-azaspiro[5.5]undecan-7-ol alkaloids have been accomplished using diastereoselective allylation followed by ring-closing metathesis . Another approach for synthesizing azaspirocycles, such as rel-(6S,7S,8S)-7-butyl-8-hydroxy-1-azaspiro[5.5]undecan-2-one, involves starting from 3-t-butyldimethylsilyloxy-1-cyclohexenyl methyl ketone .
Molecular Structure Analysis
The molecular structure of azaspirocycles can be complex, with multiple stereocenters and substituents affecting their three-dimensional conformation. X-ray diffraction studies have been used to elucidate the structure of compounds like (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride, providing insights into the stereochemistry and molecular interactions within the crystal lattice .
Chemical Reactions Analysis
Azaspirocycles can undergo various chemical reactions, which are essential for their functionalization and application in the synthesis of more complex molecules. For example, the synthesis of dipeptides from N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione activated α-amino acids has been described, showcasing the utility of azaspirocycles in peptide coupling reactions . Additionally, the recyclization of 1-thia-5-azaspiro[5.5]undec-2-ene to different heterocyclic compounds demonstrates the versatility of azaspirocycles in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of azaspirocycles are influenced by their molecular structure. The presence of a nitrogen atom within the spirocyclic framework can impart unique chemical reactivity and physical properties, such as solubility and stability. The biological activity of azaspirocycles, such as their role as glycoprotein IIb-IIIa antagonists, highlights the importance of these properties in the development of therapeutic agents . The synthesis of Schiff bases from azaspirocyclic compounds and their evaluation as anti-inflammatory agents further exemplify the potential pharmacological applications of these molecules .
Scientific Research Applications
Synthesis and Derivative Formation
- Efficient Synthesis and Recyclization : 2-Azaspiro[5.5]undec-8-ene derivatives, such as 1-thia-5-azaspiro[5.5]undec-2-ene, have been efficiently synthesized and characterized for their recyclization into various derivatives, including 1,5-Diazaspiro[5.5]undec-2-ene and Spiro-Thieno[2,3-d]pyrimidin-4(1H)-one derivatives (Shaker et al., 2011).
Biological Activity
- Potential in Glycoprotein IIb-IIIa Antagonism : Studies show that compounds containing the 3-azaspiro[5.5]undec-9-yl nucleus, which is structurally related to 2-Azaspiro[5.5]undec-8-ene, exhibit potent activity as platelet aggregation inhibitors. This highlights the utility of the monoazaspirocyclic structure as a template for nonpeptide RGD mimics (Pandey et al., 2001).
Synthesis of Complex Structures
- Formation of Complex Spirocyclic Compounds : The synthesis of 2-azaspiro[4.6]undec-7-enes from N-tosyl-N-(3-arylpropargyl)-tethered 3-methylcyclohex-2-en-1-ols through ring expansion/cyclization/chlorination demonstrates the versatility of 2-Azaspiro[5.5]undec-8-ene derivatives in creating complex molecular structures (Yeh et al., 2012).
properties
IUPAC Name |
2-azaspiro[5.5]undec-9-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-2-5-10(6-3-1)7-4-8-11-9-10/h1-2,11H,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDQPXDXLMZREX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC=CC2)CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80518310 | |
Record name | 2-Azaspiro[5.5]undec-8-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[5.5]undec-8-ene | |
CAS RN |
6671-73-4 | |
Record name | 2-Azaspiro[5.5]undec-8-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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